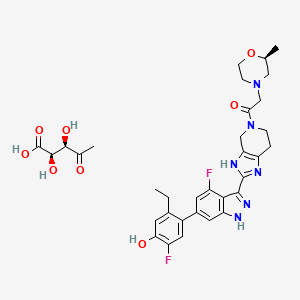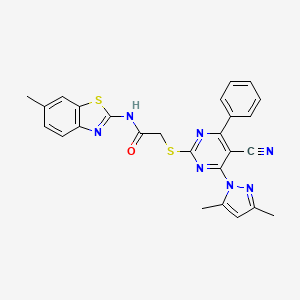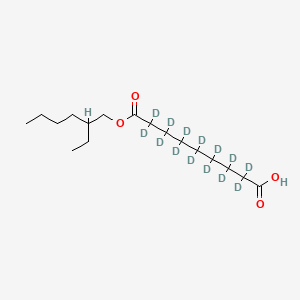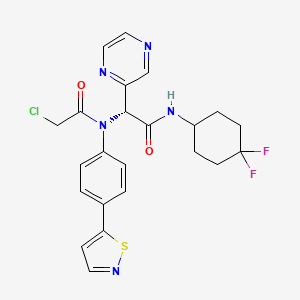
INSCoV-601I(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for INSCoV-601I(1) are detailed in patent WO2021219089A1 . The compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
INSCoV-601I(1) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
INSCoV-601I(1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of protease inhibitors.
Biology: It is used to study the role of proteases in viral replication and transcription.
Medicine: It has potential therapeutic applications in the treatment of SARS-CoV-2 infections.
Industry: It is used in the development of antiviral drugs and other therapeutic agents
Mechanism of Action
INSCoV-601I(1) exerts its effects by inhibiting the activity of the main protease (Mpro) of the SARS-CoV-2 virus . This inhibition prevents the protease from cleaving viral polyproteins, which are necessary for viral replication and transcription. The molecular targets and pathways involved include the active site of the protease and the viral replication machinery .
Comparison with Similar Compounds
INSCoV-601I(1) is unique in its potent inhibition of the main protease (Mpro) of the SARS-CoV-2 virus . Similar compounds include:
GC376: Another protease inhibitor with activity against the main protease of coronaviruses.
Nirmatrelvir: A protease inhibitor used in combination with ritonavir for the treatment of COVID-19.
Boceprevir: A protease inhibitor originally developed for the treatment of hepatitis C virus infections
INSCoV-601I(1) stands out due to its specific activity against the SARS-CoV-2 main protease and its potential for use in the development of antiviral therapies .
Properties
Molecular Formula |
C23H22ClF2N5O2S |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
(2R)-2-[N-(2-chloroacetyl)-4-(1,2-thiazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C23H22ClF2N5O2S/c24-13-20(32)31(17-3-1-15(2-4-17)19-7-10-29-34-19)21(18-14-27-11-12-28-18)22(33)30-16-5-8-23(25,26)9-6-16/h1-4,7,10-12,14,16,21H,5-6,8-9,13H2,(H,30,33)/t21-/m1/s1 |
InChI Key |
JPFLCMCPYVZROC-OAQYLSRUSA-N |
Isomeric SMILES |
C1CC(CCC1NC(=O)[C@@H](C2=NC=CN=C2)N(C3=CC=C(C=C3)C4=CC=NS4)C(=O)CCl)(F)F |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C2=NC=CN=C2)N(C3=CC=C(C=C3)C4=CC=NS4)C(=O)CCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


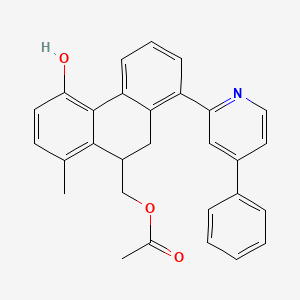

![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)


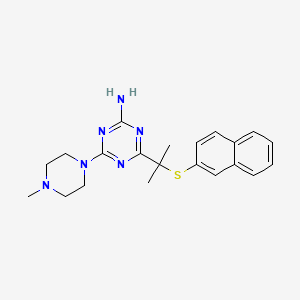
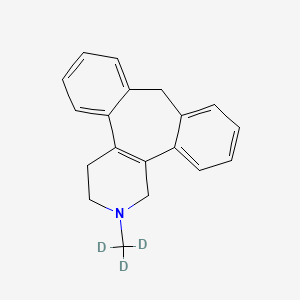
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

